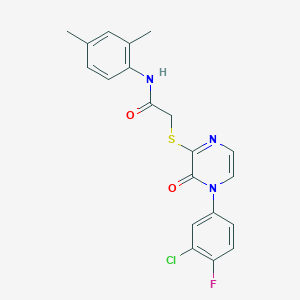

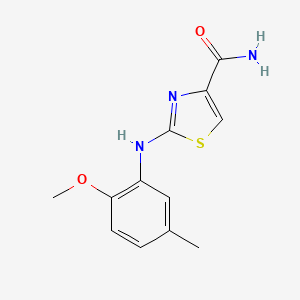

2-((2-Methoxy-5-methylphenyl)amino)thiazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-((2-Methoxy-5-methylphenyl)amino)thiazole-4-carboxamide” is a compound that belongs to the class of organic medicinal compounds known as 2-aminothiazoles . These compounds are used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .

Synthesis Analysis

The synthesis of 2-aminothiazole derivatives involves several steps . The yield of the synthesized compound was 60%, with a melting point of 200–202 °C . The compound was characterized by FTIR and NMR (1H and 13C) .Molecular Structure Analysis

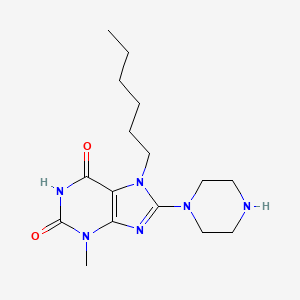

The molecular structure of “2-((2-Methoxy-5-methylphenyl)amino)thiazole-4-carboxamide” includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .科学的研究の応用

Antibacterial Activity

2-Aminothiazoles, including the compound , have been utilized as starting materials for synthesizing heterocyclic analogues with significant antibacterial properties. They have shown effectiveness against multidrug-resistant strains, with some compounds demonstrating minimum inhibitory concentrations (MIC) values indicating potential as therapeutic agents .

Antifungal Activity

These compounds also exhibit antifungal potential. For instance, certain derivatives have shown inhibitory effects against fungi like Candida glabrata and Candida albicans, with zones of inhibition comparable to or greater than standard antifungal drugs such as nystatin .

Anti-HIV Properties

The thiazole moiety is a key feature in several anti-HIV medications. The structural versatility of 2-aminothiazoles allows for the development of analogues that can inhibit the replication of HIV, offering a pathway for new drug development .

Antioxidant Effects

Thiazole derivatives have demonstrated antioxidant activities, which are crucial in protecting cells from oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative stress plays a significant role .

Antitumor and Cytotoxic Activity

2-Aminothiazoles have been explored for their antitumor and cytotoxic effects. Some compounds have shown selective action against cancer cell lines, such as glioblastoma and melanoma, indicating their potential in cancer therapy .

Analgesic and Anti-inflammatory Uses

The analgesic and anti-inflammatory properties of 2-aminothiazoles make them candidates for the development of new pain relief and anti-inflammatory drugs. These applications are particularly important for conditions where inflammation is a primary symptom .

Neuroprotective Potential

Due to their structural similarity to compounds found in Vitamin B1, which is essential for nervous system function, 2-aminothiazoles may have neuroprotective properties. This opens up research avenues in neurodegenerative diseases and cognitive disorders .

Antimicrobial Resistance Modulation

2-Aminothiazoles have been studied for their role in combating antimicrobial resistance. By inhibiting key bacterial enzymes, they can potentially reverse resistance mechanisms, making them valuable in the ongoing fight against drug-resistant infections .

作用機序

- Thiazoles, in general, have been found in various biologically active molecules. For instance, sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) contain thiazole rings .

- Considering its thiazole structure, it may participate in electrophilic or nucleophilic substitutions at specific positions (e.g., C-5 and C-2 atoms) within the ring .

- Thiazoles are known to play roles in energy metabolism (e.g., Vitamin B1 or thiamine contains a thiazole ring) and neurotransmitter synthesis .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Result of Action

特性

IUPAC Name |

2-(2-methoxy-5-methylanilino)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-7-3-4-10(17-2)8(5-7)14-12-15-9(6-18-12)11(13)16/h3-6H,1-2H3,(H2,13,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNOLHNJKXFMMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-6-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2359528.png)

![ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2359529.png)

![N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamide](/img/structure/B2359533.png)

![2-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]quinoline-4-carboxamide](/img/structure/B2359537.png)

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2359541.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2359546.png)